An In-Depth Technical Guide to the Synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
An In-Depth Technical Guide to the Synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, an isostere of natural purines, is a privileged scaffold in medicinal chemistry and drug development. Its unique structural features allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Specifically, derivatives bearing a substituted aminomethyl group at the 2-position, such as (1H-Benzoimidazol-2-ylmethyl)-methyl-amine, serve as crucial intermediates and pharmacophores in the design of targeted therapeutics, including tyrosine kinase inhibitors.[2] This guide provides a comprehensive overview of the core synthetic strategies for this valuable compound, offering field-proven insights, detailed protocols, and mechanistic rationale for researchers and drug development professionals.
Core Synthetic Strategies: A Multi-pronged Approach
The synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine can be achieved through several reliable and scalable routes. The choice of strategy often depends on the availability of starting materials, desired scale, and specific functional group tolerance. We will explore three primary, validated pathways, each originating from the foundational condensation of o-phenylenediamine.
-
Route 1: N-Alkylation of a Primary Amine Intermediate
-
Route 2: Nucleophilic Substitution of a Halomethyl Intermediate
-
Route 3: Reductive Amination of an Aldehyde Intermediate
The following diagram provides a high-level overview of these convergent synthetic pathways.
Caption: Convergent synthetic pathways to the target compound.
Part 1: Synthesis of Key Intermediates
The efficiency of the final synthesis is critically dependent on the high-yield preparation of key benzimidazole intermediates.
Intermediate A: 2-(Aminomethyl)-1H-benzimidazole
This primary amine is commonly prepared via the Phillips condensation reaction, which involves the cyclocondensation of o-phenylenediamine with an amino acid. Using glycine as the carboxylic acid component directly installs the required aminomethyl side chain.
-
Mechanism: The reaction proceeds by initial formation of an amide bond between one of the aniline amines of o-phenylenediamine and the carboxylic acid of glycine. This is followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.
-
Process Optimization: Traditional methods involve refluxing in strong acid (e.g., 4M HCl) for extended periods.[3] Modern protocols often employ microwave irradiation, which dramatically reduces reaction times and can improve yields by minimizing side reactions.[3] A solvent-free melting method has also been reported to be effective and environmentally benign.[1]
Intermediate B: 2-(Chloromethyl)-1H-benzimidazole
This versatile intermediate contains a reactive chloromethyl group, making it an excellent electrophile for subsequent nucleophilic substitution reactions.
-
Synthesis: The most direct method is the condensation of o-phenylenediamine with chloroacetic acid.[4][5] The reaction is typically performed under acidic conditions (e.g., 4M HCl) at reflux temperatures (100-120 °C) for 3 to 6 hours.[5] The product hydrochloride salt precipitates upon cooling and can be neutralized to yield the free base. This intermediate is a cornerstone for creating libraries of 2-substituted benzimidazoles for screening purposes.[6][7][8]
Intermediate C: 1H-Benzimidazole-2-carbaldehyde
This aldehyde is the critical precursor for the reductive amination pathway. Its synthesis is a two-step process starting from a more stable alcohol intermediate.
-
Synthesis of (1H-Benzimidazol-2-yl)methanol: This alcohol is prepared by condensing o-phenylenediamine with glycolic acid, again typically under acidic reflux conditions.[9] This reaction is analogous to the synthesis of Intermediate A, but uses glycolic acid to install the hydroxymethyl group.
-
Oxidation to the Aldehyde: The resulting alcohol is then oxidized to the corresponding aldehyde. Mild oxidizing agents such as Dess-Martin periodinane are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the benzimidazole ring.
Part 2: Final Conversion to (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
With the key intermediates in hand, the final step involves introducing the N-methyl group to complete the target molecule.
Method 1: From 2-(Aminomethyl)-1H-benzimidazole (N-Alkylation)
Direct alkylation of the primary amine intermediate is a straightforward approach. However, it requires careful control to prevent over-alkylation, which would yield the tertiary dimethylamine and quaternary ammonium salts.
-
Rationale: A common strategy to achieve mono-alkylation is to use a limiting amount of a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a non-nucleophilic base to scavenge the acid byproduct. An alternative, often higher-yielding approach, is to first perform a formylation followed by reduction, or to engage in reductive amination with formaldehyde.
Method 2: From 2-(Chloromethyl)-1H-benzimidazole (Nucleophilic Substitution)
This is arguably the most direct and widely used method. The chlorine atom on the benzylic-like carbon is an excellent leaving group, readily displaced by a primary amine nucleophile like methylamine.
-
Causality: The reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile, often in the presence of a base like potassium carbonate or triethylamine to neutralize the HCl generated during the reaction.[6] The use of a sealed vessel or a solution of methylamine in a solvent like ethanol or THF is necessary due to the gaseous nature of methylamine. This pathway is highly efficient and forms the basis for synthesizing a wide array of N-substituted derivatives.[4][7]
Caption: Nucleophilic substitution pathway.
Method 3: From 1H-Benzimidazole-2-carbaldehyde (Reductive Amination)
Reductive amination is a powerful and highly selective method for forming carbon-nitrogen bonds.[10][11] It avoids the over-alkylation issues associated with direct alkylation of amines.
-
Mechanism & Rationale: The reaction proceeds in two stages that occur in one pot. First, the aldehyde (electrophile) reacts with methylamine (nucleophile) under weakly acidic conditions to form a hemiaminal, which then dehydrates to an intermediate iminium ion.[10] Second, a hydride reducing agent, present in the same pot, reduces the iminium ion to the final secondary amine. The key to success is the choice of reducing agent. Mild hydride donors like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl group.[12][13] NaBH(OAc)₃ is often preferred due to its efficacy and non-toxic byproducts.[12]
Caption: Workflow for the reductive amination process.
Part 3: Data Summary & Experimental Protocols
Comparative Data for Synthesis Routes
| Parameter | Route 1 (N-Alkylation) | Route 2 (Nucleophilic Substitution) | Route 3 (Reductive Amination) |
| Key Intermediate | 2-(Aminomethyl)-1H-benzimidazole | 2-(Chloromethyl)-1H-benzimidazole | 1H-Benzimidazole-2-carbaldehyde |
| Primary Challenge | Over-alkylation control | Handling gaseous methylamine | Synthesis of aldehyde intermediate |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Typical Yield | 60-80% | 75-95% | 70-90% |
| Key Reagents | Methylating agent (e.g., CH₃I) | Methylamine, K₂CO₃ | Methylamine, NaBH(OAc)₃ |
| Reference(s) | [14] | [6][7] | [12] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution (Route 2)
Step 1: Synthesis of 2-(Chloromethyl)-1H-benzimidazole
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and chloroacetic acid (11.3 g, 0.12 mol).
-
Slowly add 4M hydrochloric acid (75 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours.
-
Cool the mixture in an ice bath. The product hydrochloride salt will precipitate.
-
Filter the solid precipitate and wash with cold water.
-
Suspend the crude solid in water (100 mL) and cool in an ice bath. Adjust the pH to 8-9 by slowly adding aqueous ammonia with vigorous stirring.
-
Filter the resulting white precipitate, wash thoroughly with water, and dry under vacuum to yield 2-(chloromethyl)-1H-benzimidazole.[5]
Step 2: Synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine
-
In a sealed pressure vessel, dissolve 2-(chloromethyl)-1H-benzimidazole (8.3 g, 0.05 mol) and potassium carbonate (10.4 g, 0.075 mol) in acetonitrile (150 mL).
-
Add a 2.0 M solution of methylamine in THF (50 mL, 0.1 mol, 2 equivalents).
-
Seal the vessel and heat the mixture at 60 °C for 12 hours with stirring.
-
Cool the reaction to room temperature. Filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the pure title compound.
Protocol 2: Synthesis via Reductive Amination (Route 3)
Step 1: Synthesis of (1H-Benzimidazol-2-yl)methanol
-
Combine o-phenylenediamine (10.8 g, 0.1 mol) and glycolic acid (9.1 g, 0.12 mol) in a round-bottom flask with 4M hydrochloric acid (75 mL).
-
Heat the mixture to reflux for 5 hours.
-
Cool the reaction in an ice bath and neutralize with aqueous ammonia to pH 8-9 to precipitate the product.
-
Filter, wash with cold water, and dry to yield (1H-benzimidazol-2-yl)methanol.[9]
Step 2: Synthesis of 1H-Benzimidazole-2-carbaldehyde
-
Dissolve (1H-benzimidazol-2-yl)methanol (7.4 g, 0.05 mol) in dichloromethane (200 mL).
-
Add Dess-Martin periodinane (23.3 g, 0.055 mol) portion-wise at room temperature.
-
Stir the mixture for 3 hours. Monitor reaction completion by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude aldehyde, which can be used directly or purified by chromatography.
Step 3: Reductive Amination
-
Dissolve 1H-benzimidazole-2-carbaldehyde (7.3 g, 0.05 mol) in 1,2-dichloroethane (200 mL).
-
Add a 2.0 M solution of methylamine in THF (37.5 mL, 0.075 mol, 1.5 equivalents), followed by acetic acid (2.9 mL, 0.05 mol).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 0.075 mol) portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under vacuum.
-
Purify by column chromatography to yield the final product.[12]
Conclusion
The synthesis of (1H-Benzoimidazol-2-ylmethyl)-methyl-amine is a well-established process achievable through multiple robust synthetic routes. The nucleophilic substitution of 2-(chloromethyl)-1H-benzimidazole (Route 2) offers a highly efficient and direct pathway, while reductive amination of the corresponding aldehyde (Route 3) provides excellent selectivity and is amenable to library synthesis. The choice of method will be guided by laboratory capabilities, scale, and the specific requirements of the drug development program. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important medicinal chemistry building block.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. youtube.com [youtube.com]
- 14. Alkylation of chiral 2-(aminomethyl)oxazolines [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
